N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide
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Overview
Description
“N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide” is an impurity of Mirabegron . Mirabegron, formerly known as YM-178, is a drug developed by Astellas Pharma for the treatment of overactive bladder . It was approved in the United States in July 2012 . The molecular formula of this compound is C10H11N5O2S2 and it has a molecular weight of 297.36 .
Molecular Structure Analysis
The molecular structure of “N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide” is represented by the molecular formula C10H11N5O2S2 .Physical And Chemical Properties Analysis
The molecular formula of “N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide” is C10H11N5O2S2 and it has a molecular weight of 297.36 .Scientific Research Applications
Antibacterial Applications
This compound has been identified as a potential inhibitor of the MurA enzyme . The MurA enzyme plays a crucial role in bacterial cell wall synthesis, making it a good target for antibiotics . Therefore, this compound could be used in the development of novel antibiotics, particularly for fosfomycin-resistant strains .
Antioxidant Activities
Benzamide compounds, which include the compound , have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in mitigating oxidative stress-related conditions.
Antimicrobial Applications
Benzamides have been reported to possess antimicrobial properties . They can inhibit the growth of certain bacteria, making them potentially useful in the treatment of various bacterial infections .
Anti-inflammatory Applications
Benzamides, including the compound , have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory conditions .
Analgesic Applications
Benzamides have been reported to possess analgesic (pain-relieving) properties . This suggests that the compound could potentially be used in the development of new pain relief medications .
Industrial Applications
Amide compounds, including benzamides, are widely used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Mechanism of Action
Target of Action
The compound, also known as 2-benzamido-N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1,3-oxazole-4-carboxamide, is an impurity of Mirabegron . Mirabegron is a drug for the treatment of overactive bladder . The primary target of Mirabegron is the β3 adrenergic receptor in the detrusor muscle in the bladder .
Mode of Action
Mirabegron activates the β3 adrenergic receptor in the detrusor muscle in the bladder . This activation leads to muscle relaxation and an increase in bladder capacity
Biochemical Pathways
The activation of the β3 adrenergic receptor by Mirabegron leads to the relaxation of the detrusor muscle in the bladder . This relaxation increases the bladder’s capacity, reducing the symptoms of an overactive bladder
Result of Action
The activation of the β3 adrenergic receptor in the detrusor muscle in the bladder by Mirabegron leads to muscle relaxation and an increase in bladder capacity . This results in a reduction of the symptoms of an overactive bladder
properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-benzamido-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c17-12(22)6-10-8-26-16(18-10)21-14(24)11-7-25-15(19-11)20-13(23)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,17,22)(H,18,21,24)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKHXTQIJWJONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=CS3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide |
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